molecular formula C10H12O5 B2825164 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid CAS No. 1696992-68-3

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid

Cat. No.: B2825164
CAS No.: 1696992-68-3
M. Wt: 212.201
InChI Key: GVFRNXXKJPMONK-UHFFFAOYSA-N
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Description

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is an organic compound with the molecular formula C10H12O5 It is characterized by a furan ring substituted with a carboxylic acid group and a hydroxyoxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Hydroxyoxan Ring: The hydroxyoxan ring can be formed through the cyclization of dihydroxy compounds under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid can be compared with similar compounds such as:

    2-(4-Hydroxyoxan-4-yl)furan-3-aldehyde: Differing by the presence of an aldehyde group instead of a carboxylic acid group.

    2-(4-Hydroxyoxan-4-yl)furan-3-ol: Differing by the presence of an alcohol group instead of a carboxylic acid group.

    2-(4-Hydroxyoxan-4-yl)furan-3-ketone: Differing by the presence of a ketone group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFRNXXKJPMONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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